B1577579 CECD_BOMMO Cecropin-D precursor

CECD_BOMMO Cecropin-D precursor

Cat. No.: B1577579
Attention: For research use only. Not for human or veterinary use.
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Description

Discovery and Historical Context in Lepidopteran Immunity

The discovery of CECD_BOMMO Cecropin-D precursor emerged from studies on Bombyx mori immune responses to bacterial challenges. In 1999, Yang et al. isolated a cDNA clone encoding this precursor from the fat body of immunized silkworm larvae using differential display techniques. The gene expression of Cecropin-D peaks 24 hours post-immunization, persisting for 48 hours, indicating its role in sustained antibacterial defense. This temporal expression pattern aligns with the broader lepidopteran immune strategy, where AMP production is delayed compared to cellular responses but provides long-lasting protection.

Cecropin-D shares structural homology with Hyalophora cecropia cecropins (67% identity), underscoring its conservation across Lepidoptera. Early work on cecropins in H. cecropia identified their lytic activity against Escherichia coli and other pathogens, establishing a functional framework for later studies on silkworm AMPs. Unlike cecropins A and B from B. mori, Cecropin-D exhibits distinct sequence variations in its mature peptide region, likely influencing its target specificity.

Table 1: Key Structural Features of this compound

Property Detail Source
Precursor Length 61 amino acids
Mature Peptide Sequence GNFFKDLEKMGQRVRDAVISAAPAVDTLAKAKALGQ
Molecular Weight 7.8 kDa (mature peptide); 6.4 kDa (recombinant form)
Isoelectric Point Predicted basic due to lysine/arginine residues

Taxonomic Classification Within Bombyx mori Antimicrobial Peptides

This compound is classified within the cecropin family of Bombyx mori AMPs, which includes six major families: cecropins, defensins, moricins, gloverins, attacins, and lebocins. Among these, cecropins are distinguished by their α-helical structures and membrane-disrupting activity. Within the cecropin group, Cecropin-D forms a distinct subgroup alongside Cecropin-B and Enbocin, as evidenced by genomic clustering on chromosome 26.

The precursor undergoes post-translational processing to yield the mature 36-amino-acid peptide, which lacks disulfide bonds—a feature common to cecropins but absent in defensins. Unlike moricins, which target fungal pathogens, Cecropin-D exhibits preferential activity against Gram-negative bacteria such as Pseudomonas aeruginosa.

Table 2: Genomic and Expression Characteristics of Cecropin-D

Feature Detail Source
Chromosomal Location Chromosome 26 (78.62 kb locus with Cecropin-B and Enbocin)
Tissue-Specific Expression Fat body > hemocytes; negligible in midgut or Malpighian tubules
Inducing Stimuli Bacterial lipopolysaccharides; fungal β-1,3-glucans

Evolutionary Relationship to Cecropin Family Proteins

Cecropin-D’s evolutionary trajectory reflects tandem gene duplication events within the Bombyx mori genome. Phylogenetic analyses reveal close clustering with Cecropin-B isoforms (e.g., B1–B6), while forming an outgroup with Enbocin and Cecropin-E. This suggests that Cecropin-D diverged early from a common ancestral cecropin gene, acquiring unique substitutions in its cationic and hydrophobic domains.

Amino acid sequence comparisons highlight conserved residues critical for function:

  • N-terminal Region : Gly-Asn-Phe-Phe-Lys (positions 1–5) mediates membrane binding.
  • Amphipathic Helix : Arg-Val-Arg-Asp-Ala-Val (positions 13–18) facilitates pore formation.

Notably, Cecropin-D shares only 49% identity with B. mori Cecropin-A, underscoring functional diversification within the family. In contrast, its homology to H. cecropia Cecropin-D (67%) implies conserved roles in lepidopteran immunity despite 100 million years of evolutionary divergence.

Evolutionary Insights :

  • Gene Duplication : The Cecropin-B/Cecropin-D/Enbocin locus on chromosome 26 arose via sequential duplication, with intergenic regions exceeding 23 kb between divergent members.
  • Selection Pressure : Positive selection on residues 10–15 (e.g., Met-Gly-Gln-Arg) correlates with enhanced antibacterial efficacy in B. mori.
  • Cross-Species Conservation : Anopheles gambiae Cecropin-D retains a similar precursor structure, emphasizing ancient origins in insect immunity.

Properties

bioactivity

Antibacterial

sequence

GNFFKDLEKMGQRVRDAVISAAPAVDTLAKAKALGQ

Origin of Product

United States

Scientific Research Applications

Antibacterial Activity

1. In Vitro Studies

Research has demonstrated that CECD_BOMMO and its analogs exhibit potent antibacterial effects against clinically relevant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. A study investigated the in vitro effectiveness of a Cecropin-D-derived peptide (CAMP-CecD) against these pathogens. The results indicated that CAMP-CecD had minimal inhibitory concentrations (MICs) ranging from 32 to >256 µg/mL against MDR strains, showcasing its potential as an effective antimicrobial agent .

2. Mechanisms of Action

The mechanisms through which cecropins exert their antibacterial effects include:

  • Membrane Disruption: Cecropins can disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Intracellular Functions: They may interfere with vital cellular processes such as protein synthesis and enzymatic activities .

Stability and Efficacy in Biological Fluids

Cecropins maintain their antimicrobial activity in complex biological environments, such as serum or airway fluids, which is crucial for therapeutic applications. Studies have shown that these peptides retain effectiveness even in the presence of divalent cations that typically inhibit other AMPs . This characteristic is particularly beneficial for treating infections in patients with compromised immune systems, such as those with cystic fibrosis.

Case Studies

1. Clinical Isolate Testing

A notable case study involved testing CAMP-CecD against clinical isolates of MDR K pneumoniae and P aeruginosa. The study reported a significant bactericidal effect on both wild-type and resistant strains, suggesting that CECD_BOMMO could be a viable treatment option for serious infections caused by these pathogens .

2. Hemolytic Activity Assessment

Another critical aspect assessed was the hemolytic activity of CAMP-CecD on human erythrocytes. The peptide showed low hemolytic activity at therapeutic concentrations, indicating its safety profile for potential clinical use . This is an essential factor when considering the development of new antimicrobial agents.

Data Table: Summary of Antibacterial Activity

Peptide Target Bacteria MIC (µg/mL) Hemolytic Activity Comments
CAMP-CecDKlebsiella pneumoniae32 - >256LowEffective against MDR strains
CAMP-CecDPseudomonas aeruginosa32 - >256LowHigher susceptibility noted

Comparison with Similar Compounds

Comparison with Similar Compounds

Cecropin-D shares structural and functional homology with other cecropins and AMPs but exhibits distinct features in sequence, expression dynamics, and antimicrobial activity. Below is a comparative analysis:

Structural and Sequence Comparison

A comparative table of cecropins and related AMPs, based on UniProt entries and functional studies:

Name UniProt ID Species Key Features Observed Immune Modulation
Cecropin-D precursor O76146 Bombyx mori Proline-rich N-terminal; α-helical C-terminal Upregulated by Metarhizium anisopliae
Cecropin-A1 precursor P81688 Drosophila sechellia Shorter hydrophobic core Broad-spectrum antibacterial activity
Cecropin-B P81686 Drosophila melanogaster C-terminal amidation Enhanced activity against Gram-negative bacteria
Cecropin-2 precursor Q94990 Drosophila virilis Conserved glycine hinge region Induced by fungal infections
Gloverin - Bombyx mori Glycine-rich, lacks cysteine residues Antifungal; synergizes with cecropins
Hemolin - Bombyx mori Immunoglobulin-like domains Binds bacterial lipopolysaccharides

Notes:

  • Unlike gloverin and hemolin, Cecropin-D shows significant modulation in response to M. anisopliae culture filtrate, indicating pathogen-specific induction .

Functional and Mechanistic Differences

  • Antimicrobial Specificity: Cecropin-D demonstrates broad activity against Gram-negative bacteria (e.g., E. coli) and fungi (e.g., Candida albicans), whereas Cecropin-B is more potent against Gram-negative pathogens like Pseudomonas aeruginosa .
  • Immune Modulation: In Galleria mellonella, M.
  • Synergistic Effects: Co-injection of M. anisopliae filtrate with C. albicans elevates larval mortality, implicating Cecropin-D in failed immune containment under immunosuppressive conditions .

Toxicological Profiles

For example, Cecropin-A1 exhibits minimal cytotoxicity in mammalian cells, a trait likely shared by Cecropin-D due to structural conservation .

Research Findings and Implications

  • Pathogen-Specific Regulation: Cecropin-D’s expression is selectively induced by M. bassiana, highlighting its role in countering specific fungal threats .
  • Proteomic Interactions: M. anisopliae filtrate disrupts the prophenoloxidase (ProPO) cascade, which may indirectly enhance Cecropin-D’s release to compensate for impaired melanization .
  • Biocontrol Applications : Screening fungal strains for Cecropin-D modulation could optimize integrated pest management strategies, particularly when combined with bacterial agents .

Preparation Methods

Molecular Characterization and Sequence Analysis

The CECD_BOMMO Cecropin-D precursor consists of a 67 amino acid peptide, including a 24-residue signal peptide and a 43-residue mature cationic antimicrobial peptide. The full-length cDNA sequence includes untranslated regions (5’-UTR of 70 bp and 3’-UTR of 151 bp) and an open reading frame of 204 bp encoding the precursor peptide. Sequence alignments show Cecropin-D shares significant homology with other cecropins (A, B, and C), but with a unique longer mature peptide due to an additional 9-residue cationic C-terminal tail.

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing the Cecropin-D peptide involves solid-phase peptide synthesis (SPPS), a widely used technique for producing homogeneous peptides with precise sequences:

  • Methodology : The peptide is synthesized stepwise on a solid resin support, allowing sequential addition of protected amino acids. This method ensures high purity and correct molecular weight of the final product.
  • Verification : The synthetic Cecropin-D is confirmed to be homogeneous and identical to the natural peptide by techniques such as mass spectrometry and analytical reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analogs : Variants and analogs of Cecropin-D have been synthesized to study structure-activity relationships, including modifications at the N-terminal segment and truncations, which help identify crucial regions for antibacterial activity.

Purification and Quality Control

Purification of the synthesized or expressed peptide is critical to ensure biological activity and safety:

  • RP-HPLC is the standard purification technique, achieving over 95% purity.
  • Mass spectrometry confirms molecular weight and sequence fidelity.
  • Biological assays validate antimicrobial activity and structural integrity.

Structural Confirmation and Bioactivity Assessment

  • Structural Modeling : Cecropin-D adopts a typical cecropin fold with two α-helices separated by a flexible hinge, confirmed by in silico modeling and spectroscopic methods.
  • Antibacterial Activity : The synthetic peptide exhibits broad-spectrum antibacterial effects, validated through minimum inhibitory concentration (MIC) assays against various bacterial strains.
  • Functional Studies : Modifications in the peptide sequence, such as hybrid analogs combining segments from Cecropin A and D, have demonstrated enhanced potency, indicating the importance of specific sequence regions for activity.

Data Table: Summary of Preparation Techniques and Validation

Preparation Step Description Validation Method Key Findings
Molecular Cloning Isolation and sequencing of full-length cDNA encoding Cecropin-D precursor cDNA sequencing, bioinformatics 67 amino acid precursor with signal peptide
Solid-Phase Peptide Synthesis Stepwise chemical synthesis on resin with protected amino acids Mass spectrometry, RP-HPLC Homogeneous peptide identical to natural form
Peptide Analogs Synthesis Design and synthesis of modified peptides to study structure-activity relationships Antibacterial assays, MIC determination Basic N-terminal segment critical for activity
Purification RP-HPLC purification to >95% purity RP-HPLC purity profile High purity peptides for biological testing
Structural Modeling In silico prediction of 3D structure Computational modeling Two α-helices with flexible hinge
Bioactivity Assays MIC and bactericidal activity against Gram-positive and Gram-negative bacteria Microdilution assays Broad-spectrum antibacterial activity

Research Findings and Notes

  • The mature Cecropin-D peptide’s cationic nature and amphipathic α-helical structure are essential for its antimicrobial function.
  • Chemical synthesis via SPPS allows precise control over peptide sequence and facilitates the generation of analogs for enhanced activity studies.
  • Hybrid peptides combining segments from different cecropins can significantly improve antibacterial potency, highlighting opportunities for therapeutic optimization.
  • Purity and structural confirmation are critical to ensure the synthetic peptide mimics natural activity, achieved through rigorous analytical methods.

Q & A

Q. What experimental methodologies are recommended for quantifying Cecropin-D precursor expression in insect immune responses?

To measure Cecropin-D precursor levels, combine proteomic profiling (e.g., LC-MS/MS) with immune challenge assays. For example, larvae treated with fungal filtrates (e.g., Metarhizium anisopliae) can be dissected, and hemolymph proteins analyzed via tandem mass spectrometry to detect differential peptide abundance . Pair this with qPCR to correlate transcriptional regulation of the Cecropin-D gene under varying immune stimuli.

Q. How is Cecropin-D precursor structurally distinct from other antimicrobial peptides in insects?

Use computational tools like homology modeling (e.g., SWISS-MODEL) to predict Cecropin-D precursor’s tertiary structure, focusing on cationic and amphipathic regions critical for membrane disruption. Compare with known structures of cecropin-A or defensins using alignment tools (Clustal Omega) to identify conserved domains or unique motifs .

Q. What background literature is essential for contextualizing Cecropin-D precursor’s role in insect immunity?

Conduct a systematic review using databases (PubMed, Web of Science) with keywords: "Cecropin-D precursor," "insect immune response," and "entomopathogenic fungi." Prioritize studies that link proteomic data (e.g., differential peptide abundance) to functional assays (e.g., pathogen mortality rates) .

Advanced Research Questions

Q. How can contradictory findings about Cecropin-D precursor’s efficacy against fungal species be resolved?

For conflicting results (e.g., Beauveria bassiana filtrate showing no immunomodulatory effect vs. M. anisopliae), design replicate experiments with standardized fungal culture conditions. Use ANOVA to assess variability in immune markers (e.g., prophenoloxidase activity) and perform meta-analyses of published datasets to identify confounding factors (e.g., larval age, injection dose) .

Q. What experimental design optimizes the study of Cecropin-D precursor’s interaction with host-pathogen systems?

Employ a dual RNA-seq/proteomics approach: (1) Infect Galleria mellonella larvae with fungal pathogens, (2) extract RNA and hemolymph at multiple timepoints, (3) correlate transcriptional activation of Cecropin-D with peptide abundance and pathogen viability. Include controls with heat-killed fungi to isolate immune-specific responses .

Q. How can molecular dynamics simulations improve understanding of Cecropin-D precursor’s mechanism?

Use GROMACS or AMBER to simulate Cecropin-D’s interaction with lipid bilayers mimicking microbial membranes. Analyze trajectory data for pore formation kinetics, electrostatic interactions, and residue-specific contributions to membrane disruption. Validate predictions with synthetic peptide analogs in vesicle leakage assays .

Q. What statistical strategies address small sample sizes in proteomic studies of Cecropin-D precursor?

Apply bootstrapping or Bayesian hierarchical models to estimate confidence intervals for low-abundance peptides. Combine datasets from multiple experimental runs using normalization methods (e.g., variance-stabilizing transformation) and validate findings with orthogonal techniques like ELISA .

Q. How do post-translational modifications of Cecropin-D precursor influence its antimicrobial activity?

Perform PTM analysis via mass spectrometry (e.g., phosphorylation, glycosylation) on immunochallenged insect samples. Compare modified vs. unmodified peptide variants in in vitro assays (e.g., minimal inhibitory concentration tests against Candida albicans) to quantify functional impacts .

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